1-Decyl-3-methylimidazolium trifluoromethanesulfonate
Overview
Description
1-Decyl-3-methylimidazolium trifluoromethanesulfonate is an ionic liquid known for its unique properties and applications. This compound is part of the imidazolium family, which is characterized by a positively charged imidazolium cation paired with a negatively charged trifluoromethanesulfonate anion. Ionic liquids like this compound are notable for their low volatility, high thermal stability, and ability to dissolve a wide range of substances .
Preparation Methods
The synthesis of 1-Decyl-3-methylimidazolium trifluoromethanesulfonate typically involves the alkylation of 1-methylimidazole with decyl bromide, followed by anion exchange with trifluoromethanesulfonate. The reaction conditions often include:
Step 1: Alkylation of 1-methylimidazole with decyl bromide in the presence of a base such as potassium carbonate.
Chemical Reactions Analysis
1-Decyl-3-methylimidazolium trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often involving strong oxidizing agents.
Reduction: Reduction reactions can occur, typically requiring reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Decyl-3-methylimidazolium trifluoromethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a solvent for various chemical reactions due to its ability to dissolve both organic and inorganic compounds.
Biology: This compound is explored for its potential in drug delivery systems, given its ability to solubilize pharmaceutical compounds.
Medicine: Research is ongoing into its use as a medium for enzymatic reactions and its potential in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Decyl-3-methylimidazolium trifluoromethanesulfonate involves its interaction with various molecular targets. The imidazolium cation can interact with negatively charged sites on molecules, while the trifluoromethanesulfonate anion can stabilize positive charges. These interactions facilitate the dissolution of compounds and enhance reaction rates by stabilizing transition states .
Comparison with Similar Compounds
1-Decyl-3-methylimidazolium trifluoromethanesulfonate can be compared with other imidazolium-based ionic liquids, such as:
- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate
These compounds share similar properties but differ in their alkyl chain lengths, which can affect their solubility, viscosity, and thermal stability. The longer alkyl chain in this compound provides unique solubility characteristics and makes it particularly effective in dissolving nonpolar compounds .
Biological Activity
1-Decyl-3-methylimidazolium trifluoromethanesulfonate ([C10C1im][CF3SO3]) is an ionic liquid (IL) that has garnered attention for its biological activity, particularly in the fields of cancer treatment and microbial interactions. This article explores the compound's cytotoxic effects, mechanisms of action, and potential applications in pharmaceuticals.
Cytotoxicity and Anticancer Activity
Recent studies have highlighted the anticancer potential of [C10C1im][CF3SO3]. Notably, research demonstrated that this IL exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The cytotoxicity of [C10C1im][CF3SO3] was found to be more than twice as potent as cisplatin, a commonly used chemotherapeutic agent, in MCF-7 cells .
The mechanisms underlying the cytotoxic effects of [C10C1im][CF3SO3] involve:
- Cell Cycle Inhibition : The IL induces cell cycle arrest at different phases depending on the cancer type. For instance, it was observed that colon cancer cells experience G2/M phase arrest, while glioblastoma cells undergo G1 phase arrest .
-
Induction of Cell Death : Different modes of cell death have been identified, including:
- Apoptosis : Characterized by morphological changes such as cell shrinkage and nuclear condensation.
- Autophagy : Indicated by the formation of autophagosomes and increased expression of autophagy markers.
- Reactive Oxygen Species (ROS) Production : The IL disrupts cellular redox homeostasis by increasing ROS levels, which contributes to oxidative stress and subsequent cell death .
Table 1: Summary of Biological Activity Findings
Study | Cell Line | IC50 Value | Mechanism | Comparison |
---|---|---|---|---|
MCF-7 | >2x Cisplatin | Apoptosis | High | |
Colon Cancer | Not specified | Autophagy | Moderate | |
Glioblastoma | Not specified | ROS Production | Significant |
Microbial Interactions
In addition to its anticancer properties, [C10C1im][CF3SO3] has shown promise in influencing microbial activity. Studies indicate that this IL can affect microbial growth and metabolism. For instance, it has been used to enhance the production of 1,3-propanediol from crude glycerol by microbial consortia .
Antimicrobial Activity
The antimicrobial properties of [C10C1im][CF3SO3] are notable against both Gram-positive and Gram-negative bacteria. The effectiveness appears to correlate with the length of the alkyl chain in the imidazolium cation; longer chains generally increase antibacterial activity .
Case Studies and Research Findings
A comprehensive study examined the cytotoxic effects of various alkylmethylimidazolium-based ionic liquids, including [C10C1im][CF3SO3], on PC12 rat pheochromocytoma cells. Results indicated that increased alkyl chain length led to enhanced cytotoxicity through mechanisms such as ROS generation and apoptosis induction .
Another research effort focused on the solubility enhancement properties of [C10C1im][CF3SO3] for pharmaceutical compounds like isoniazid. It was found to be an effective solvent at elevated temperatures, improving drug solubility significantly compared to other ionic liquids .
Properties
IUPAC Name |
1-decyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N2.CHF3O3S/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3,4)8(5,6)7/h12-14H,3-11H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLIZKWXKVXRES-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047916 | |
Record name | 1-Decyl-3-methylimidazolium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412009-62-2 | |
Record name | 1-Decyl-3-methylimidazolium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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